(5E)-5-({5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-({5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple halogen atoms and aromatic rings in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 5-bromo-2-[(4-chlorophenyl)methoxy]benzaldehyde with 3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new halogenated derivatives.
Scientific Research Applications
(5E)-5-({5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5E)-5-({5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- **(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methyl
Properties
Molecular Formula |
C23H14BrCl2NO3S |
---|---|
Molecular Weight |
535.2 g/mol |
IUPAC Name |
(5E)-5-[[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C23H14BrCl2NO3S/c24-16-6-9-20(30-13-14-4-7-17(25)8-5-14)15(10-16)11-21-22(28)27(23(29)31-21)19-3-1-2-18(26)12-19/h1-12H,13H2/b21-11+ |
InChI Key |
HDESUQVNVDHYHD-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)Cl)/SC2=O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)Cl)SC2=O |
Origin of Product |
United States |
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